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D-Glycerol-1-13C

Cat. No.: B1161213
M. Wt: 93.09
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Description

Significance of Stable Isotope Probes in Elucidating Metabolic Pathways

Stable isotope tracers offer a safe and effective method for studying the metabolism of carbohydrates, fats, and proteins in vivo. maastrichtuniversity.nl Unlike radioactive isotopes, stable isotopes are non-radioactive, making them suitable for a wide range of applications, including studies in human subjects. bitesizebio.com The fundamental principle behind their use lies in their unique physical properties. Isotopes of an element share the same number of protons and electrons, ensuring they behave almost identically to their more common, unlabeled counterparts (tracees) in biochemical reactions. humankinetics.com However, they differ in the number of neutrons, resulting in a different mass that can be detected and distinguished by specialized analytical instruments like mass spectrometers. maastrichtuniversity.nlhumankinetics.com

This ability to differentiate between the tracer and the tracee allows scientists to follow the fate of specific substrates, quantify the rates of metabolic reactions, and identify the sources of various metabolites. bitesizebio.comisotope.com For instance, by introducing a labeled substrate and analyzing the isotopic enrichment in the products, researchers can gain quantitative insights into specific metabolic functions. tandfonline.com This approach has been instrumental in advancing our understanding of numerous metabolic disorders and diseases, including cancer, diabetes, and obesity. isotope.com

Overview of D-Glycerol-1-13C as a Biochemical Research Tool

This compound is a specific type of stable isotope tracer where one of the carbon atoms in the glycerol (B35011) molecule is replaced with a heavy isotope of carbon, ¹³C. usbio.net Glycerol is a central metabolite, positioned at the crossroads of lipid and carbohydrate metabolism. ucl.ac.uk It serves as a precursor for both gluconeogenesis (the synthesis of glucose) and the esterification of fatty acids to form triacylglycerols (TAGs). ucl.ac.uk

By using this compound, researchers can trace the metabolic fate of the glycerol backbone in these key pathways. When this compound is introduced into a biological system, the ¹³C label can be tracked as it is incorporated into glucose, TAGs, and other downstream metabolites. ucl.ac.ukresearchgate.net This provides valuable information about the activity of pathways such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.gov

Below is an interactive data table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC₂¹³CH₈O₃
Molecular Weight93.09 g/mol
IUPAC Name(2S)-(1¹³C)propane-1,2,3-triol
AppearanceNot specified
SolubilityNot specified

Note: Some physical properties like appearance and solubility are not consistently reported across all sources and are therefore not included.

Scope of Academic Research Applications for 13C-Labeled Glycerol Compounds

The applications of ¹³C-labeled glycerol compounds, including this compound, are extensive and span various areas of biomedical research. These tracers are particularly valuable for studying metabolic regulation in conditions like fatty liver disease, where they can help to understand how the liver processes glycerol into glucose and fats. nih.gov

Detailed Research Findings:

Lipid Metabolism: The incorporation of ¹³C from labeled glycerol into the glycerol backbone of TAGs provides a direct measure of fatty acid esterification. nih.gov This has been used to study hepatic steatosis (fatty liver), where researchers found that the metabolism of [U-¹³C₃]glycerol through the TCA cycle before being used for triglyceride synthesis is enhanced in individuals with fatty liver. nih.gov

Mitochondrial Function and Other Pathways: The pattern of ¹³C labeling in glucose and other metabolites derived from ¹³C-labeled glycerol can also offer insights into the activity of the TCA cycle and the pentose phosphate pathway. researchgate.netnih.gov For example, detecting doubly labeled glucose or glycerol indicates that the tracer has passed through the TCA cycle. nih.gov This technique has been used to show that fasting stimulates PPP activity and the metabolism of glycerol in the TCA cycle. nih.gov

NMR Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used in conjunction with ¹³C-labeled glycerol. royalsocietypublishing.orgsigmaaldrich.com High-resolution ¹³C NMR of plasma samples after administration of labeled glycerol allows for detailed analysis of the isotopic enrichment in various metabolites, providing a non-invasive window into liver metabolism. nih.govnih.gov

These applications highlight the versatility of this compound and other ¹³C-labeled glycerols as research tools, enabling a deeper understanding of the complex and interconnected pathways of central metabolism.

Properties

Molecular Formula

C₂¹³CH₈O₃

Molecular Weight

93.09

Synonyms

1,2,3-Propanetriol-1-13C;  1,3-dihydroxy-2-propanol-1-13C;  Propanetriol-1-13C;  1,2,3-Trihydroxypropane-1-13C;  Bulbold-1-13C;  Cognis G-1-13C;  Cristal-1-13C;  DG-1-13C;  DG Glycerin-1-13C;  E 422-1-13C;  Emery 916-1-13C;  GL 300-1-13C;  Glycerin-1-13C;  Glycer

Origin of Product

United States

Advanced Analytical Techniques for 13c Labeled Metabolites in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Metabolomics

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. nih.gov In the context of ¹³C-metabolomics, NMR is particularly powerful because it can distinguish and quantify metabolites while also determining the precise location of ¹³C labels within a molecule's carbon skeleton. frontiersin.orgnih.gov This capability is crucial for positional isotopic enrichment analysis. While ¹H NMR is more common due to the high natural abundance and sensitivity of protons, ¹³C NMR offers significant advantages, including a much larger chemical shift range (typically ~200 ppm), which reduces spectral overlap and simplifies the analysis of complex mixtures. nih.govunc.edu

¹³C-NMR is uniquely suited for determining the specific position of ¹³C atoms within glycerol (B35011) and its downstream metabolites, providing deep insights into metabolic routing. frontiersin.org When a ¹³C-labeled substrate like [U-¹³C₃]glycerol is metabolized, the label can be incorporated into other molecules, such as triglycerides (TAGs) and glucose. researchgate.net The analysis of ¹³C-¹³C scalar couplings (J-couplings) in the NMR spectrum reveals the connectivity of labeled carbons, allowing researchers to distinguish between different isotopomers (molecules that differ only in their isotopic composition). researchgate.net

For instance, in studies analyzing the glycerol backbone of TAGs after administration of [U-¹³C₃]glycerol, the resonance for the central carbon (C2) can appear as a singlet (unlabeled), a doublet (labeled at C1 or C3), or a triplet. researchgate.net The triplet arises exclusively from the intact [U-¹³C₃]glycerol moiety, indicating direct incorporation. researchgate.net The presence of double-labeled glycerol signifies that the original tracer was metabolized through pathways like the TCA cycle before being reincorporated into glycerol via glyceroneogenesis. researchgate.net This allows for the quantification of direct versus indirect metabolic pathways. researchgate.net

A study on human subjects who ingested [U-¹³C₃]glycerol demonstrated that the contribution of the indirect pathway (via the TCA cycle) increased over time and was sensitive to the nutritional state of the individual. researchgate.net After 240 minutes, the indirect contribution was highest in a fasted state and lowest in a fed state supplemented with glucose. researchgate.net This level of detail is critical for understanding metabolic regulation in vivo.

Table 1: Indirect Contribution to Triglyceride Glycerol Moiety from [U-¹³C₃]Glycerol Under Different Nutritional States at 240 Minutes researchgate.net
Nutritional StateIndirect Contribution (%)
Fasted22%
Fed13%
Fed plus Glucose10%

Biological samples such as cell extracts or biofluids contain a multitude of metabolites, leading to highly complex and overlapping one-dimensional (1D) NMR spectra. nih.gov Multidimensional NMR techniques, particularly two-dimensional (2D) experiments, are employed to overcome this challenge by spreading resonances across two frequency axes, thereby enhancing spectral resolution. frontiersin.org

The most common 2D experiment in metabolomics is the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. nih.govresearchgate.net This experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms, creating a unique fingerprint for each metabolite based on its C-H pairs. nih.govresearchgate.net By using ¹³C-labeled substrates, the sensitivity of these experiments can be significantly increased. nih.gov The resulting cross-peaks in the 2D spectrum provide atomic-level resolution, enabling the unambiguous identification and quantification of labeled metabolites even in intricate mixtures. nih.gov

Other multidimensional techniques like TOCSY (Total Correlation Spectroscopy) can reveal the connectivity of protons within a spin system, further aiding in metabolite identification. frontiersin.orguky.edu A specialized pulse sequence, ITOCSY (Isotope-Edited TOCSY), has been developed to filter the signals from ¹²C- and ¹³C-bound protons into separate spectra, allowing for direct and accurate measurement of isotopic enrichment with low technical error. nih.govnih.gov

Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR) is a powerful method used to determine the origin and authenticity of natural products by measuring the non-statistical distribution of isotopes at specific atomic positions within a molecule. acs.orgresearchgate.netwikipedia.org This technique is sensitive enough to detect subtle variations in isotopic ratios (e.g., ¹³C/¹²C or ²H/¹H) that arise from the geographical origin, botanical source, and biochemical processes involved in the molecule's synthesis. acs.orgresearchgate.net

In the context of glycerol, SNIF-NMR has been used to differentiate between samples from various sources, such as fermentation of sugars versus hydrolysis of plant lipids. acs.orgresearchgate.net The determination of site-specific carbon isotopic parameters for positions C2 and the equivalent C1/C3 provides a robust method for distinguishing natural glycerol from synthetic versions. acs.orgresearchgate.net The isotopic fingerprint of glycerol can also reveal the metabolic origin of its precursor, for example, distinguishing between plants that use C3 or C4 carbon fixation pathways. acs.orgresearchgate.net This analytical capability has been proposed as a tool for verifying the authenticity of products like wine and edible oils. acs.orgresearchgate.net

Table 2: Application of SNIF-NMR in Glycerol Origin Studies acs.orgresearchgate.net
Parameter DeterminedApplication
Site-specific ¹³C isotopic ratios (positions 2 and 1,3)Distinguishing natural vs. synthetic glycerol
Carbon and hydrogen isotopic fingerprintDiscriminating between plant oil vs. sugar fermentation origin
Isotopic profileIdentifying C3 vs. C4 metabolic origin of the precursor
Isotopic profileInvestigating adulteration of wines

Mass Spectrometry (MS) in Quantitative Isotope Tracing

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In stable isotope tracing studies, MS is used to determine the incorporation of labels like ¹³C into metabolites by measuring the resulting mass shifts. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful tool for quantitative metabolic flux analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for ¹³C-based metabolic flux analysis, particularly for analyzing the labeling patterns of volatile or semi-volatile compounds like amino acids and organic acids. springernature.com To make them suitable for GC analysis, metabolites are first chemically modified through a process called derivatization. researchgate.net Following separation by GC, the compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum contains a wealth of information about the molecule's mass isotopomer distribution—that is, the relative abundance of molecules containing zero, one, two, or more ¹³C atoms. springernature.comrwth-aachen.de

This mass isotopomer distribution vector (MDV) provides crucial data for computational models that calculate intracellular metabolic fluxes. rwth-aachen.de GC-MS is complementary to NMR, as it excels at analyzing larger molecular fragments (greater than C3), which can be challenging for NMR. nih.gov For example, analyzing the labeling patterns of amino acids derived from a ¹³C-glycerol tracer can reveal the activity of central carbon metabolism pathways. nih.gov Studies have demonstrated the development of robust GC-MS methods for analyzing amino acid labeling patterns from biomass hydrolysates, providing a more complete picture of isotopomer distributions when combined with NMR data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used with tandem mass spectrometry (MS/MS), is a versatile and highly sensitive method for analyzing a wide range of metabolites, including those that are non-volatile or thermally unstable, directly from complex biological matrices. nih.gov LC-MS/MS is well-suited for tracing glycerol metabolism. For instance, a "dilute-and-shoot" approach allows for rapid screening of glycerol in urine with minimal sample preparation. dshs-koeln.de

High-Resolution Mass Spectrometry and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is essential for ¹³C-based metabolomics as it can distinguish between molecules with very small mass differences. This capability is crucial for accurately identifying and quantifying isotopologues—molecules that differ only in their isotopic composition. Instruments like the Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR-MS) provide the requisite mass accuracy (sub-ppm) and resolving power (>100,000) to separate the mass signals of different isotopologues.

Isotopic fingerprinting with HRMS allows for the unambiguous assignment of chemical formulas to detected metabolite signals. nih.gov When a ¹³C-labeled substrate is metabolized, the resulting products will incorporate one or more ¹³C atoms, leading to a predictable increase in mass. For example, a metabolite that incorporates one ¹³C atom will have a mass approximately 1.00335 Da higher than its unlabeled counterpart. HRMS can easily resolve this mass shift, and the resulting isotopic pattern, or "fingerprint," provides definitive evidence of the metabolite's biological origin and the number of carbon atoms it contains. youtube.com

FT-ICR-MS represents the pinnacle of HRMS technology, offering unparalleled resolving power (often exceeding 1,000,000) and mass accuracy. oup.comnih.gov This technique operates by trapping ions in a strong magnetic field and measuring their cyclotron frequency, which is inversely proportional to their mass-to-charge ratio. researchgate.netcreative-proteomics.com The exceptional resolution of FT-ICR-MS is particularly advantageous for analyzing complex biological samples where numerous metabolites and their isotopologues may have very similar masses (isobaric compounds). nih.gov By resolving these closely spaced peaks, FT-ICR-MS provides a highly detailed and accurate isotopic fingerprint, which is critical for precisely mapping the flow of ¹³C atoms through intricate metabolic networks. oup.com

TechniqueTypical Resolving PowerTypical Mass AccuracyPrimary Application in ¹³C Tracing
Quadrupole Time-of-Flight (Q-TOF)40,000 - 60,0001-5 ppmGeneral purpose HRMS for isotopologue detection.
Orbitrap>100,000<1-3 ppmHigh-throughput metabolomics, accurate isotopologue profiling.
FT-ICR-MS>1,000,000<1 ppm (ppb level)Analysis of highly complex mixtures, resolving isobaric isotopologues, fine isotopic structure. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) in Tracing Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios, such as ¹³C/¹²C. youtube.com Unlike HRMS which measures the absolute mass of individual ions to determine isotopologue distributions, IRMS measures the ratio of the heavy to light isotope in a bulk sample with extremely high precision (to the per mil or ‰ level).

In metabolic tracing studies, IRMS is often coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS). nih.gov In this setup, the chromatography system first separates the mixture of metabolites. The separated compounds are then combusted (for carbon analysis) into a simple gas (e.g., CO₂) before entering the mass spectrometer. The IRMS instrument then precisely measures the ¹³C/¹²C ratio of the resulting gas.

The primary strength of IRMS in tracing studies is its exceptional sensitivity for detecting very small changes in ¹³C enrichment. This makes it particularly valuable for:

Low-level labeling experiments: When using substrates with a low degree of ¹³C enrichment, IRMS can reliably quantify the subtle incorporation of the label into various metabolites. nih.gov

Slow turnover pools: For metabolites that are synthesized slowly, the change in ¹³C abundance over time can be minimal, yet detectable by IRMS.

While IRMS provides bulk isotope enrichment data for a given compound, it does not provide information on the positional distribution of the ¹³C label within the molecule, which is a strength of techniques like NMR or fragmentation analysis in HRMS.

Integration of Multi-Omics Data with Isotope Tracing for Comprehensive Metabolic Insights

While ¹³C isotope tracing provides unparalleled dynamic information about metabolic fluxes, a truly comprehensive understanding of cellular regulation requires integrating this data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. This systems biology approach connects the functional output of metabolism (fluxes) with the underlying genetic and regulatory machinery.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the isotopologue distribution data from mass spectrometry to calculate the rates (fluxes) of intracellular reactions. However, ¹³C-MFA on its own does not explain why fluxes are changing. By integrating flux data with other omics layers, researchers can build more complete and predictive models of cellular behavior.

Key integrations include:

Fluxomics and Transcriptomics: Correlating changes in metabolic fluxes with changes in gene expression can reveal transcriptional control over metabolic pathways. For example, an observed increase in flux through the pentose (B10789219) phosphate (B84403) pathway might be explained by the upregulation of genes encoding key enzymes in that pathway.

Fluxomics and Proteomics: This integration links metabolic activity directly to the abundance of enzymes. It can help identify post-transcriptional regulation, where enzyme levels, not just transcript levels, are the primary drivers of metabolic shifts.

Fluxomics and Metabolomics: Combining flux data (rates) with metabolite concentration data (pools) provides a more complete picture of metabolic state. For instance, a bottleneck in a pathway might be identified by a low flux rate accompanied by the accumulation of an upstream metabolite.

This multi-omics integration allows for the construction of comprehensive genome-scale metabolic models (GSMMs) that are constrained by experimental flux data. Such models are invaluable for identifying metabolic engineering targets, understanding disease states, and predicting cellular responses to genetic or environmental perturbations.

Integrated DatasetsType of Insight GainedExample Research Question
Fluxomics + TranscriptomicsIdentifies transcriptional regulation of metabolic pathways.Which genes are upregulated to support an observed shift towards glycolysis?
Fluxomics + ProteomicsReveals post-transcriptional control and enzyme-level regulation.Is the change in flux caused by an increase in enzyme concentration or allosteric regulation?
Fluxomics + MetabolomicsConnects reaction rates with metabolite pool sizes to identify bottlenecks and thermodynamic constraints.Why is a particular metabolite accumulating despite high demand?

D Glycerol 1 13c in the Study of Cellular and Organismal Metabolic Adaptations

Microbial Metabolic Engineering and Pathway Redirection

D-Glycerol-1-13C has been instrumental in understanding and engineering microbial metabolism for the production of valuable chemicals. By tracing the labeled carbon from glycerol (B35011), researchers can identify bottlenecks in metabolic pathways and devise strategies to redirect metabolic flux towards desired products.

In the yeast Saccharomyces cerevisiae, this compound has been used to perform metabolic flux analysis to understand how these organisms assimilate glycerol. jst.go.jp Studies have focused on strains that have been evolved for improved glycerol utilization. nih.gov For instance, researchers have investigated the effects of overexpressing the glycerol/H+ symporter (STL1 gene) and disrupting the RIM15 gene, which encodes a protein kinase. jst.go.jpnih.gov These genetic modifications have been shown to enhance glycerol assimilation. jst.go.jpnih.gov By using 13C-labeled glycerol, it was determined that in an engineered strain, the fluxes through the lower part of glycolysis and the TCA cycle were increased, while the flux through the pentose (B10789219) phosphate (B84403) pathway was reduced. nih.gov This suggests that increasing the flux through the pentose phosphate pathway could be a strategy to further improve glycerol assimilation in S. cerevisiae. nih.gov

The methylotrophic yeast Pichia pastoris is another important industrial microorganism. springernature.com Metabolic flux analysis using 13C-labeled glycerol has been employed to characterize its metabolism, particularly when grown on mixtures of glycerol and methanol (B129727). aalto.finih.gov These studies have revealed how the central carbon metabolism adapts to different ratios of these carbon sources and varying growth rates. nih.gov For example, at a low growth rate, the amount of methanol directly dissimilated to CO2 increases as the proportion of methanol in the feed rises. nih.gov In contrast, at a high growth rate, methanol is almost completely oxidized to CO2. nih.gov This detailed understanding of metabolic fluxes is crucial for optimizing the production of heterologous proteins in P. pastoris. nih.gov

Metabolic Flux Analysis in Yeast Using this compound

OrganismKey FindingsExperimental ApproachReference
Saccharomyces cerevisiaeOverexpression of STL1 and disruption of RIM15 increased fluxes in lower glycolysis and the TCA cycle, but decreased flux in the pentose phosphate pathway.13C-Metabolic Flux Analysis with evolved and genetically engineered strains. jst.go.jpnih.gov
Pichia pastorisCarbon flux distribution is significantly affected by growth rate, with less impact from the glycerol/methanol ratio. At high growth rates, methanol is primarily dissimilated to CO2.13C-Metabolic Flux Analysis in chemostat cultures with varying glycerol/methanol mixtures. nih.gov

The co-metabolism of glycerol with other carbon sources, such as glucose, has been investigated in bacteria like Escherichia coli to overcome the typically low consumption rate of glycerol. researchgate.net In one study, a mutant E. coli strain was engineered to co-utilize glycerol and glucose by deleting a key glucose transporter gene (ptsG) and enhancing glycerol kinase activity (glpK). researchgate.netnih.gov Using [1,3-13C]glycerol and [1-13C]glucose, metabolic flux analysis revealed that at higher dilution rates, the mutant strain catabolized significantly more glycerol than glucose and repressed its TCA cycle flux, leading to increased acetate (B1210297) production. researchgate.net

In Mycobacterium tuberculosis, the causative agent of tuberculosis, the metabolism of glycerol and other carbon sources like oleic acid is crucial for its survival within the host. pnas.org Carbon tracing experiments with 13C-labeled glycerol and oleic acid have shown that M. tuberculosis can co-catabolize multiple carbon sources simultaneously. pnas.org At an acidic pH, which mimics the environment inside a phagosome, the bacterium's metabolism shifts towards lipid assimilation. pnas.org Furthermore, studies on Mycobacterium bovis BCG have utilized [1,3-13C]glycerol to demonstrate the role of isocitrate lyase in central metabolism, even when glycerol is the primary carbon source. nih.gov

Corynebacterium glutamicum, a bacterium widely used for amino acid production, cannot naturally utilize glycerol. nih.gov However, by expressing genes from E. coli (glpF, glpK, and glpD), researchers have engineered C. glutamicum to grow on glycerol as the sole carbon source and produce amino acids like glutamate (B1630785). nih.gov This demonstrates the potential for metabolic engineering to adapt industrial microorganisms to utilize alternative and sustainable carbon sources.

Bacterial Co-metabolism Studies with this compound

OrganismCo-substrateKey FindingsReference
Escherichia coliGlucoseAn engineered strain showed increased glycerol catabolism and repressed TCA cycle flux at high dilution rates. researchgate.netnih.gov
Mycobacterium tuberculosisOleic AcidDemonstrated simultaneous co-catabolism of glycerol and lipids, with a shift towards lipid assimilation at acidic pH. pnas.org
Corynebacterium glutamicum-Engineered to utilize glycerol as a sole carbon source for glutamate production. nih.gov

In the human malaria parasite Plasmodium falciparum, this compound has been used to trace the metabolism of glucose. nih.gov These studies have unexpectedly revealed that glycerol is a major end-product of glucose fermentation, in addition to lactate (B86563). nih.govnih.gov This finding suggests that the energy metabolism of P. falciparum is more complex than previously thought and that glycerol production may be a metabolic adaptation to the oxygen-limited environment in which the parasite resides. nih.govnih.gov The production of glycerol is hypothesized to be part of a glycerol-3-phosphate shuttle that helps maintain the redox balance by re-oxidizing NADH. nih.gov

Similarly, in the protozoan parasite Trichomonas vaginalis, 13C-NMR studies with [1-13C]glucose have identified glycerol as a major metabolite, produced in amounts equimolar to acetate. nih.gov The formation of glycerol in this anaerobic parasite is also linked to the necessity of maintaining redox balance. nih.gov

Glycerol Metabolism in Protozoan Parasites

OrganismKey FindingsExperimental ApproachReference
Plasmodium falciparumGlycerol is a major end-product of glucose fermentation, likely involved in a redox-balancing glycerol-3-phosphate shuttle.13C-NMR spectroscopy with D-[1-13C]glucose. nih.govnih.gov
Trichomonas vaginalisGlycerol is a major metabolite produced in equimolar amounts to acetate to maintain redox balance.13C-NMR spectroscopy with [1-13C]glucose. nih.gov

Mammalian Cell Culture Metabolism

This compound is also a valuable tracer for studying the metabolic pathways in mammalian cells, offering insights into both normal physiology and disease states.

In the context of neural cell metabolism, 13C-MFA has been applied to understand the metabolic reprogramming that occurs during the differentiation of neural stem cells into astrocytes. nih.gov These studies have revealed a decrease in central carbon metabolism and a shift in flux from the TCA cycle to the lactate pathway during astrocytic differentiation. nih.gov

The human hepatoma cell line, HepG2, is a widely used model for studying liver metabolism. cytion.commdpi.com Stable isotope labeling with 13C3-D5-glycerol has been employed to investigate triglyceride (TG) synthesis. nih.gov This method allows for the quantification of newly synthesized TGs by LC/MS/MS, providing a powerful tool to study hepatic lipid metabolism and the effects of inhibitors on enzymes like diacylglycerol O-acyltransferase (DGAT). nih.gov

In human lung carcinoma A549 cells, [U-13C6]glucose has been used as a tracer to monitor its contribution to central carbon metabolic pathways. biorxiv.orgresearchgate.net These studies have shown that a significant amount of 13C from glucose is incorporated into glycerol, which is then released into the culture medium. biorxiv.orgresearchgate.net This suggests a potential role for glycerogenesis in the metabolic reprogramming of these cancer cells. researchgate.net

The use of 13C-labeled glycerol provides a dynamic view of nutrient utilization and metabolic reprogramming in various cellular models. For example, in HepG2 cells, the incorporation of 13C3-D5-glycerol into triglycerides can be monitored over time to understand the kinetics of lipid synthesis under different nutritional conditions. nih.gov

Studies with A549 cells have highlighted the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen. biorxiv.orgresearchgate.net The significant production and efflux of 13C-labeled lactate and glycerol from [U-13C6]glucose in these cells underscore the profound metabolic reprogramming that occurs in cancer. biorxiv.orgresearchgate.net The release of glycerol may play a critical role in the altered metabolic landscape of these tumor cells. researchgate.net

Metabolic Profiling in Mammalian Cells with 13C-Glycerol

Cell TypeKey FindingsExperimental ApproachReference
AstrocytesDecreased central carbon metabolism and a shift from TCA cycle to lactate pathway during differentiation.13C-Metabolic Flux Analysis. nih.gov
HepG2 (Hepatoma)Enabled quantification of triglyceride synthesis and the study of lipid metabolism inhibitors.Stable isotope labeling with 13C3-D5-glycerol and LC/MS/MS. nih.gov
A549 (Lung Carcinoma)Significant incorporation of glucose-derived carbon into glycerol, which is released from the cells.Kinetic isotope tracing with [U-13C6]glucose and GC-MS. biorxiv.orgresearchgate.net

Comparative Metabolic Studies in Diverse Biological Systems

The use of isotopically labeled compounds, particularly this compound, is a cornerstone of metabolic flux analysis (MFA), enabling researchers to trace the journey of carbon atoms through complex biochemical networks. This approach provides a quantitative snapshot of cellular metabolism, revealing how organisms and cells adapt their metabolic strategies in response to changing conditions and highlighting the inherent diversity of metabolic pathway utilization across different biological systems.

Analysis of Metabolic Differences Across Growth Conditions and Environmental Perturbations

Metabolic pathways are not static; they are dynamically regulated to meet the cell's needs under varying circumstances. By introducing this compound as a tracer, scientists can precisely quantify the redistribution of metabolic fluxes when cells are subjected to different growth rates or environmental stressors. These studies are critical for understanding the robustness and adaptability of cellular metabolism.

A key area of investigation involves the co-metabolism of glycerol and glucose in microorganisms like Escherichia coli. In a study examining the metabolic effects of genetic modifications, 13C-MFA with [1,3-13C]glycerol and [1-13C]glucose was used to compare a wild-type E. coli strain with a mutant strain (ΔptsGglpK*) engineered for enhanced glycerol utilization. The analysis was performed in chemostat cultures at different dilution rates, which directly correspond to the cells' specific growth rates. researchgate.net

At a low growth rate (0.1 h⁻¹), both the wild-type and the mutant strain exhibited similar metabolic flux profiles. However, when the growth rate was increased to 0.35 h⁻¹, significant metabolic rerouting was observed. researchgate.net The mutant strain, designed to overcome carbon catabolite repression, demonstrated a superior ability to catabolize glycerol, leading to a notable increase in fluxes through the pentose phosphate pathway (PPP) and glycolysis compared to the wild-type. researchgate.net This shift is crucial as the PPP is the primary source of NADPH, a key reducing equivalent required for many biosynthetic reactions. The tricarboxylic acid (TCA) cycle flux, however, was found to be repressed in the mutant at the higher growth rate, a change attributed to the activation of the ArcA regulatory system in response to altered redox states (NADPH/NADH). researchgate.net

Metabolic Flux Distribution in E. coli Wild-Type vs. ΔptsGglpK* Mutant at Different Growth Rates (mmol/gDCW/h)
Metabolic Pathway/FluxWild-Type (0.1 h⁻¹)Mutant (0.1 h⁻¹)Wild-Type (0.35 h⁻¹)Mutant (0.35 h⁻¹)
Glycerol Uptake0.960.960.963.01
Glycolysis (GAP to PEP)1.871.872.825.89
Pentose Phosphate Pathway (G6P to Ru5P)0.550.551.182.11
TCA Cycle (Citrate synthase)0.890.891.150.68

Data sourced from a study on the co-metabolism of glycerol and glucose in E. coli. researchgate.net

Environmental perturbations, such as exposure to toxic compounds, also trigger significant metabolic adaptations. For instance, 13C-MFA has been employed to unravel the metabolic response of E. coli to phenol-induced stress. As the concentration of phenol (B47542) in the culture medium increases, the specific growth rate of the bacteria decreases significantly. creative-proteomics.com This physiological change is mirrored by a substantial redistribution of carbon flux. The analysis reveals that under phenol stress, the relative flux through the TCA cycle decreases, while the flux towards acetate production via the pyruvate (B1213749) oxidative pathway increases. This metabolic shift is interpreted as a strategy to manage the cellular energy and redox balance under stressful conditions. creative-proteomics.com

Differentiation of Metabolic Pathways in Various Organisms and Cell Lines

The fundamental architecture of central carbon metabolism is conserved across many forms of life, yet the way in which different organisms and cell types utilize these pathways can vary dramatically. This compound and other isotopic tracers are invaluable for mapping these differences, providing insights into the evolutionary and functional diversification of metabolism.

Comparative 13C-MFA studies have highlighted distinct strategies for glycerol assimilation between different microorganisms, such as the bacterium E. coli and the yeast Saccharomyces cerevisiae. While both organisms can utilize glycerol as a sole carbon source, the distribution of flux through key metabolic nodes differs. For example, in S. cerevisiae strains evolved for better glycerol assimilation, 13C-MFA has shown that genetic modifications can lead to significant changes in flux distribution. In one study, an engineered strain overexpressing the glycerol transporter STL1 and having the RIM15 gene disrupted showed higher fluxes through the lower part of glycolysis and the TCA cycle compared to a strain that had only undergone adaptive laboratory evolution. nih.govjst.go.jp This resulted in a comparatively lower flux into the pentose phosphate pathway, suggesting a different strategy for balancing NADPH production and energy generation. nih.govjst.go.jp

This contrasts with findings in E. coli, where engineered improvements in glycerol metabolism for the production of chemicals like acetol were linked to an increased transhydrogenation flux to convert NADH to NADPH, highlighting a different solution to the same problem of redox balance. nih.govresearchgate.net

Comparative Flux Distribution in Engineered S. cerevisiae Strains Utilizing Glycerol
Relative Metabolic Flux (%)Adaptively Evolved Strain (85 generations)Engineered Strain (Δrim15/STL1↑)
Glycerol Kinase100100
Pentose Phosphate Pathway45.734.5
TCA Cycle (Citrate synthase)38.949.6
Glyoxylate (B1226380) Shunt0.00.0

Data adapted from a 13C-MFA study on glycerol-assimilating S. cerevisiae strains. nih.govjst.go.jp

The metabolic divergence is even more pronounced when comparing microbial metabolism to that of mammalian cells. In human cancer cell lines, such as the A549 lung carcinoma line, metabolism is reprogrammed to support rapid proliferation. biorxiv.orgbiorxiv.org While these studies often use 13C-glucose as the primary tracer, they reveal that glycerol metabolism is an integral part of the cancer metabolic phenotype. Tracing experiments show that a significant amount of the glucose carbon is channeled into the synthesis and efflux of glycerol. biorxiv.orgbiorxiv.org This "glycerogenic" flow is part of the Warburg effect, where cells favor glycolysis over oxidative phosphorylation. The production of glycerol, alongside lactate, is thought to be a mechanism to help manage redox balance and support the synthesis of lipids needed for new cell membranes. biorxiv.orgbiorxiv.org This stands in contrast to many microorganisms where glycerol is primarily catabolized as a primary energy and carbon source rather than being an endpoint of glycolysis from another sugar.

Methodological Advancements and Future Directions in 13c Glycerol Tracing

Development of Novel 13C-Glycerol Tracers with Specialized Labeling Patterns

The precision of 13C-Metabolic Flux Analysis (13C-MFA) is highly dependent on the design of the isotopic tracer. creative-proteomics.com The choice of which carbon positions to label in a substrate like glycerol (B35011) can significantly influence the resolution of specific metabolic pathway fluxes. nih.gov Researchers have moved beyond using uniformly labeled ([U-13C]) glycerol to design specialized labeling patterns that provide more targeted information about metabolic activities.

In a study on Escherichia coli, different labeling patterns of glycerol were investigated to determine their effectiveness in elucidating the flux distribution of glycerol catabolism. nih.gov Specifically, [1,3-¹³C], [2-¹³C], and [U-¹³C] glycerols were used. nih.gov The results demonstrated that the choice of tracer had a significant impact on the precision of flux estimations for different pathways. nih.gov For instance, [2-¹³C] and [U-¹³C] glycerols were effective in characterizing the fluxes of the pentose (B10789219) phosphate (B84403) (PP) pathway, Entner-Doudoroff (ED) pathway, and malic enzyme (ME) pathways. nih.gov However, [1,3-¹³C] glycerol did not allow for the precise characterization of these same pathways. nih.gov Interestingly, all three labeling patterns were successful in determining the flux of the glyoxylate (B1226380) shunt (GX). nih.gov

Computational, or in silico, experiments have further refined the understanding of optimal tracer design. nih.gov These simulations have shown that for precise flux estimation in E. coli metabolizing glycerol, the sole use of either [2-¹³C] glycerol or [1,3-¹³C] glycerol is often optimal. nih.gov Surprisingly, simultaneously using a mixture of different ¹³C-labeled glycerols did not improve the confidence intervals of the flux estimations. nih.gov This highlights the importance of selecting the appropriate single-labeled tracer for a specific research question to maximize the accuracy of the resulting metabolic flux map. creative-proteomics.com

The development of these novel tracers is a continuous process, with new labeling patterns being designed to probe specific areas of metabolism with greater accuracy. nih.gov The selection of a tracer is a critical step in the experimental design of 13C-MFA and is guided by the specific metabolic pathways of interest. nih.gov

TracerEffective for Resolving Fluxes in Pathway(s)Ineffective for Resolving Fluxes in Pathway(s)
[2-¹³C] glycerol Pentose Phosphate (PP), Entner-Doudoroff (ED), Malic Enzyme (ME), Glyoxylate Shunt (GX) nih.govNot specified
[U-¹³C] glycerol Pentose Phosphate (PP), Entner-Doudoroff (ED), Malic Enzyme (ME), Glyoxylate Shunt (GX) nih.govNot specified
[1,3-¹³C] glycerol Glyoxylate Shunt (GX) nih.govPentose Phosphate (PP), Entner-Doudoroff (ED), Malic Enzyme (ME) nih.gov

Refinement of Metabolic Network Models for Enhanced Flux Resolution

The accuracy of 13C-MFA is not solely dependent on the isotopic tracer used; it also relies heavily on the underlying metabolic network model. nih.gov A well-defined model that accurately represents the biochemical reactions occurring within the cell is crucial for obtaining meaningful flux estimations. nih.gov Consequently, significant efforts have been made to refine these models for enhanced flux resolution.

One key advancement is the integration of 13C-MFA with genome-scale metabolic models (GEMs). nih.gov Traditional 13C-MFA often focuses on central carbon metabolism, using smaller, core metabolic models. nih.gov While effective for understanding central pathways, this approach can overlook the broader metabolic context. nih.gov By incorporating data from 13C labeling experiments into genome-scale models, a more comprehensive picture of cellular metabolism can be achieved. nih.gov This integrated approach, sometimes referred to as two-scale 13C Metabolic Flux Analysis (2S-13C-MFA), allows for the estimation of fluxes not only in central metabolism but also in peripheral metabolic pathways. nih.gov

A significant benefit of using genome-scale models is the ability to check for the consistency of inferred fluxes with the organism's broader metabolic capabilities, including the production of biomass precursors, ATP, and reducing equivalents like NADPH. nih.gov This system-wide perspective helps to ensure that the calculated flux distribution is biochemically feasible. nih.gov The refinement of these models is an iterative process, often involving the comparison of model predictions with experimental data to identify and correct discrepancies. plos.org

Furthermore, the development of computational tools and algorithms has been instrumental in refining metabolic network models. nih.gov Software packages have been developed that incorporate highly efficient mathematical algorithms to calculate carbon fluxes in complex metabolic networks, thereby reducing the computational burden and improving the accuracy of flux estimations. nih.gov These advancements have made it possible to analyze more complex biological systems and generate more reliable metabolic flux maps. nih.gov

Integration of 13C-MFA with Genetic Perturbations and Other Omics Data

To gain a deeper understanding of metabolic regulation, researchers are increasingly integrating 13C-MFA with genetic perturbations and other "omics" data, such as transcriptomics and proteomics. nih.govjst.go.jp This multi-omics approach provides a more holistic view of how genetic changes and regulatory processes influence metabolic fluxes.

Genetic perturbations, such as gene knockouts or overexpressions, are powerful tools for studying the effects of specific enzymes on metabolic pathways. nih.govjst.go.jp By performing 13C-MFA on genetically modified organisms, researchers can quantify the resulting changes in metabolic fluxes and identify metabolic bottlenecks or rerouting of pathways. nih.govnih.gov For example, in a study of Saccharomyces cerevisiae strains evolved for improved glycerol assimilation, 13C-MFA was used to compare the metabolic flux distributions of different strains, including a disruptant of the RIM15 gene and a strain overexpressing the STL1 gene. nih.govjst.go.jp This analysis revealed that the overexpression of STL1 in the RIM15 disruptant led to larger fluxes in the lower part of glycolysis and the TCA cycle, and a smaller flux in the pentose phosphate pathway, suggesting potential targets for further metabolic engineering. nih.govjst.go.jp

The integration of 13C-MFA with other omics data provides additional layers of information. For instance, combining 13C-MFA with transcriptome analysis can reveal how changes in gene expression correlate with alterations in metabolic fluxes. nih.gov Similarly, integrating proteomics data can help to understand how protein levels affect reaction rates. nih.gov This integrated approach allows for a more comprehensive analysis of the interplay between gene expression, protein synthesis, and metabolic function. nih.gov The use of genome-scale models is particularly beneficial in this context, as they provide a scaffold for integrating diverse data types and studying the system-wide effects of genetic and environmental perturbations. nih.gov

High-Throughput Isotopic Analysis Platforms for Metabolic Phenotyping

The demand for analyzing a large number of samples in metabolic engineering and systems biology has driven the development of high-throughput isotopic analysis platforms. nih.gov These platforms are designed to accelerate the process of metabolic phenotyping, which involves characterizing the metabolic state of cells under different conditions. acs.org

Key technologies underpinning these high-throughput platforms include advanced analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com These techniques allow for the rapid and sensitive measurement of isotopic labeling patterns in a wide range of metabolites. creative-proteomics.com The development of automated sample preparation and data analysis pipelines has further enhanced the throughput of these platforms. nih.gov

In addition to hardware advancements, there has been significant progress in the computational frameworks used to process and interpret the large datasets generated by high-throughput experiments. acs.org Machine learning-based approaches are being developed to enable rapid and reliable fluxomics analysis. acs.org These methods can be trained on simulated and experimental data to predict metabolic flux distributions from labeling patterns, reducing the time and computational resources required for traditional 13C-MFA. acs.org This approach is particularly well-suited for high-throughput metabolic phenotyping, where the goal is to quickly screen the metabolic effects of many different genetic or environmental perturbations. nih.govacs.org The ability to perform 13C-MFA in a high-throughput manner is transforming the "Design-Build-Test-Learn" cycle in synthetic biology, allowing for more rapid optimization of microbial strains for the production of valuable chemicals. acs.org

Applications in Systems Biology and Synthetic Biology Research

The methodological advancements in 13C-glycerol tracing have significant applications in both systems biology and synthetic biology. These fields aim to understand and engineer complex biological systems, and 13C-MFA provides a powerful tool for achieving these goals.

In systems biology, 13C-MFA is used to obtain a quantitative understanding of cellular physiology. creative-proteomics.com By measuring the in vivo fluxes of metabolic pathways, researchers can create detailed maps of how cells process nutrients and generate energy and biomass. creative-proteomics.com This information is crucial for understanding how cells respond to environmental changes and for elucidating the mechanisms of diseases that involve metabolic dysfunction. creative-proteomics.com For example, 13C-MFA can be used to study the metabolic reprogramming that occurs in cancer cells, providing insights that could lead to new therapeutic strategies. creative-proteomics.com

In synthetic biology, 13C-MFA is an indispensable tool for metabolic engineering. nih.gov The goal of metabolic engineering is to rationally design and modify microorganisms to produce valuable chemicals, such as biofuels and pharmaceuticals. nih.gov Glycerol, a major byproduct of biodiesel production, is an attractive and renewable feedstock for bioproduction. researchgate.netscirp.org 13C-MFA with labeled glycerol can be used to identify metabolic bottlenecks in production pathways, assess the impact of genetic modifications on flux distributions, and guide the development of more efficient cell factories. nih.govresearchgate.net For instance, by quantifying the carbon flux distribution in a microbial strain, engineers can identify reactions that are limiting the production of a target compound and then take steps to upregulate those reactions or downregulate competing pathways. nih.gov The integration of 13C-MFA with other systems biology tools, such as genome-scale modeling and proteomics, further enhances the ability to rationally engineer biological systems. nih.gov

FieldApplication of 13C-Glycerol Tracing
Systems Biology - Quantitative understanding of cellular physiology creative-proteomics.com- Mapping metabolic responses to environmental changes creative-proteomics.com- Elucidating metabolic mechanisms of diseases creative-proteomics.com
Synthetic Biology - Guiding metabolic engineering for chemical production nih.gov- Identifying metabolic bottlenecks in production pathways nih.gov- Assessing the impact of genetic modifications on fluxes nih.gov- Optimizing microbial strains for use of glycerol as a feedstock researchgate.net

Q & A

Basic: How can researchers verify the isotopic purity of D-Glycerol-1-13C before initiating metabolic flux studies?

Methodological Answer:
Isotopic purity is critical for reliable tracer experiments. Use nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific 13C enrichment, as NMR distinguishes isotopic substitution patterns. For quantification, employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to measure the isotopic abundance ratio (e.g., 99 atom % 13C vs. natural abundance) . Cross-validate results with supplier certificates of analysis (CoA) and document batch-specific data in the methods section to ensure reproducibility .

Basic: What safety protocols must be followed when handling this compound in laboratory experiments?

Methodological Answer:
Adhere to OSHA and institutional safety guidelines:

  • Use fume hoods for aerosol-prone procedures (e.g., weighing, solvent mixing) .
  • Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Store separately from food/feed and decontaminate spills with ethanol-water mixtures .
  • Respiratory protection (e.g., N95 masks) is mandatory in poorly ventilated areas .

Advanced: How should researchers design a time-resolved experiment using this compound to trace glycerol kinase activity in cancer cell metabolism?

Methodological Answer:

Experimental Variables:

  • Cell lines with differential glycerol kinase expression (e.g., HepG2 vs. normal hepatocytes).
  • Time points: 0, 6, 12, 24 hours post-treatment.
  • Control: Unlabeled glycerol in parallel.

Isotope Delivery:

  • Optimize this compound concentration (e.g., 5–10 mM) in media to avoid cytotoxicity .

Data Collection:

  • Extract metabolites at each time point and analyze 13C incorporation via LC-MS/MS.
  • Normalize flux rates to protein content and internal standards (e.g., D-Sorbitol-13C6) .

Advanced: What analytical strategies resolve discrepancies in 13C labeling patterns observed in lipid biosynthesis pathways?

Methodological Answer:

Identify Contradictions:

  • Compare labeling patterns across triacylglycerol (TAG) species using high-resolution MS.

Troubleshoot Sources:

  • Isotopic dilution: Assess intracellular glycerol pool sizes via isotope dilution mass spectrometry (IDMS) .
  • Pathway branching: Use computational flux models (e.g., INCA) to map alternative routes (e.g., glyceroneogenesis vs. glycolysis) .

Validation:

  • Repeat experiments with independent biological replicates (n ≥ 3) and apply ANOVA for statistical significance .

Basic: What are the key considerations for integrating this compound into cell culture media for stable isotope probing (SIP)?

Methodological Answer:

  • Solubility: Pre-dissolve in sterile PBS (pH 7.4) to avoid precipitation .
  • Concentration: Optimize via dose-response assays (e.g., 1–20 mM) to balance isotopic enrichment and cell viability .
  • Sterility: Filter-sterilize (0.22 µm) before adding to media to prevent microbial contamination .

Advanced: How can computational models enhance the interpretation of 13C metabolic flux analysis (MFA) data derived from this compound?

Methodological Answer:

Model Selection:

  • Use constraint-based models (e.g., COBRA Toolbox) for genome-scale flux predictions .

Parameterization:

  • Input experimental 13C labeling data (e.g., MID—mass isotopomer distribution) and cell-specific uptake/secretion rates .

Validation:

  • Compare simulated vs. experimental fluxes using goodness-of-fit metrics (e.g., chi-square tests) .

Basic: How to ensure reproducibility when documenting the use of this compound in published research?

Methodological Answer:

  • Methods Section:
    • Specify supplier, catalog number, isotopic purity (e.g., ≥99 atom % 13C), and lot number .
    • Detail preparation steps (e.g., solvent, concentration) and storage conditions (−20°C, desiccated) .
  • Data Availability:
    • Deposit raw MS/NMR spectra in repositories (e.g., MetaboLights) and cite accession numbers .
      《SCI论文写作教程》第十三节 参考文献
      11:00

Advanced: What strategies mitigate isotopic interference when using this compound in complex biological matrices?

Methodological Answer:

Sample Preparation:

  • Use solid-phase extraction (SPE) to isolate glycerol metabolites from lipids/proteins .

Chromatography:

  • Optimize LC gradients to separate 13C-labeled glycerol from isobaric interferences (e.g., glucose derivatives) .

Instrument Calibration:

  • Run unlabeled and fully labeled standards to construct calibration curves for quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.